Dehydrobilirubin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28022-06-2 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15- |
InChI Key |
RCNSAJSGRJSBKK-LFKMQHSASA-N |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Other CAS No. |
114-25-0 |
Synonyms |
iliverdin XIII alpha biliverdin XIIIa |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of Dehydrobilirubin Formation
Heme Oxygenase (HO) System: Substrates and Products
The primary substrate for the heme oxygenase system is heme (iron protoporphyrin IX), a molecule ubiquitous in the body as a prosthetic group in hemoproteins like hemoglobin, myoglobin, and cytochromes. mdpi.comannualreviews.org The enzymatic action of HO on heme yields three main products in equimolar amounts: dehydrobilirubin (biliverdin), ferrous iron (Fe²⁺), and carbon monoxide (CO). annualreviews.orgfrontiersin.org
This reaction is dependent on electrons supplied by the NADPH-cytochrome P450 reductase (CPR) system and molecular oxygen. mdpi.commdpi.com
Heme Oxygenase-1 (HO-1) Catalysis
Heme oxygenase-1 (HO-1), also known as heat shock protein 32 (HSP32), is the inducible isoform of the enzyme. wikipedia.org It is found in the endoplasmic reticulum, as well as in mitochondria, the cell nucleus, and the plasma membrane. wikipedia.org HO-1 expression is significantly upregulated in response to a wide array of stimuli, including its substrate heme, oxidative stress, heavy metals, and inflammatory cytokines. jcpjournal.orgnih.gov This inducibility positions HO-1 as a critical component of the cellular stress response, playing a key role in cytoprotection against oxidative injury. annualreviews.org
The catalytic activity of HO-1 is dependent on the transfer of electrons from NADPH via NADPH-cytochrome P450 reductase. wikipedia.org The enzyme binds heme and, through a three-step oxidative process, cleaves the heme ring to produce this compound. wikipedia.org
Heme Oxygenase-2 (HO-2) Catalysis
Heme oxygenase-2 (HO-2) is the constitutive isoform, meaning it is generally expressed at stable levels under normal physiological conditions. pnas.org It is particularly abundant in the brain, testes, and blood vessels. frontiersin.orgpnas.org While sharing a similar catalytic mechanism with HO-1, HO-2 is thought to be primarily responsible for the physiological, baseline turnover of heme. nih.gov Structurally, HO-2 contains heme regulatory motifs (HRMs) that can bind heme and may be involved in regulating its enzymatic activity and interaction with NADPH-cytochrome P450 reductase. nih.govmdpi.com The activity of HO-2 can be modulated by phosphorylation, which enhances its catalytic function. pnas.org
Heme Oxygenase-3 (HO-3) Activity and Biological Function
The existence and function of a third isoform, Heme Oxygenase-3 (HO-3), are subjects of debate. wikipedia.org Structurally, it is very similar to HO-2. mdpi.com However, HO-3 exhibits very low catalytic activity. mdpi.com Some research suggests that it may function in heme sensing or detoxification rather than significant heme degradation. wikipedia.org Further studies have indicated that what was identified as HO-3 may, in fact, be a pseudogene derived from HO-2 transcripts, casting doubt on its status as a distinct, functional isoform in humans. frontiersin.orgwikipedia.org In some organisms, like Arabidopsis thaliana, a protein named HO3 is a functional heme oxygenase located in the chloroplasts. uniprot.org
| Heme Oxygenase Isoform | Primary Function | Regulation | Key Tissue Distribution |
| HO-1 (HSP32) | Stress-induced heme catabolism, cytoprotection | Inducible by heme, oxidative stress, heavy metals, cytokines jcpjournal.orgnih.gov | Spleen, Liver, Kidneys (highly inducible throughout the body) wikipedia.org |
| HO-2 | Constitutive heme turnover, signaling | Constitutively expressed, activity modulated by phosphorylation pnas.org | Brain, Testes, Vasculature frontiersin.orgpnas.org |
| HO-3 | Controversial; low catalytic activity, potential heme sensing | Questioned as a distinct functional isoform in humans frontiersin.orgwikipedia.org | Previously reported in liver, prostate, kidneys wikipedia.org |
Molecular Mechanisms of α-Methene Bridge Cleavage
The conversion of heme to this compound is a highly specific reaction that involves the cleavage of the α-methene bridge of the porphyrin ring. wikipedia.orguniprot.org This process occurs in three main oxidative steps:
Hydroxylation: The first step involves the hydroxylation of the α-meso carbon of the heme ring to form α-meso-hydroxyheme. wikipedia.org This reaction is initiated by the ferric hydroperoxo species of the heme-HO complex. acs.orgrsc.org
Oxygenation and CO Release: The α-meso-hydroxyheme intermediate is then further oxidized. This second step involves the attack of molecular oxygen, leading to the cleavage of the porphyrin ring and the release of the α-methene carbon as carbon monoxide (CO). wikipedia.org This results in the formation of an iron-verdoheme complex.
Verdoheme Conversion: In the final step, the verdoheme intermediate is hydrolyzed to release ferrous iron (Fe²⁺) and the linear tetrapyrrole, this compound (biliverdin IXα). rsc.org
This entire process is regioselective for the α-isomer, ensuring the formation of this compound IXα. uniprot.org
Role of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) and Oxygen in Dehydrobilirubinogenesis
Both NADPH and molecular oxygen are indispensable for the formation of this compound.
NADPH , through the action of NADPH-cytochrome P450 reductase (CPR) , serves as the electron donor for the reaction. mdpi.commdpi.com The heme oxygenase reaction is complex, requiring a total of seven electrons to proceed to completion. mdpi.com These electrons are transferred from NADPH to the FAD and then FMN domains of CPR, and finally to the heme substrate bound to heme oxygenase. mdpi.com This electron transfer is crucial for the reduction of the heme iron and the activation of molecular oxygen.
Molecular Oxygen (O₂) is not just a simple oxidant in this process; it is directly incorporated into the final products. A total of three molecules of oxygen are consumed for each molecule of heme that is degraded. nih.govmdpi.com The first oxygen molecule is used to form the ferric hydroperoxo intermediate that hydroxylates the α-meso carbon. acs.orgrsc.org Subsequent oxygen molecules are involved in the cleavage of the ring and formation of carbon monoxide.
Regulation of Heme Oxygenase Activity and Expression
The activity and expression of heme oxygenase, particularly the HO-1 isoform, are tightly regulated at multiple levels to ensure cellular homeostasis.
Transcriptional Regulation: The expression of the HMOX1 gene (which codes for HO-1) is controlled by several key transcription factors that respond to cellular stress signals:
Nuclear factor erythroid 2-related factor 2 (Nrf2): A primary regulator that binds to antioxidant response elements (AREs) in the HMOX1 promoter, driving its expression in response to oxidative stress and chemical inducers. nih.govresearchgate.netfrontiersin.org
Activator protein-1 (AP-1): This transcription factor is also involved in mediating the induction of HO-1 in response to various stimuli. nih.govresearchgate.net
Hypoxia-inducible factor-1 (HIF-1): Mediates the upregulation of HO-1 expression under hypoxic (low oxygen) conditions. physiology.org
Bach1: A transcriptional repressor that binds to the HMOX1 promoter, inhibiting its expression. Heme can induce HO-1 expression by promoting the degradation or nuclear export of Bach1, thus relieving the repression. frontiersin.org
Inducers and Inhibitors: A vast number of substances can modulate HO-1 expression.
Inducers: Include the substrate heme, heavy metals (e.g., cadmium), nitric oxide, and various phytochemicals such as curcumin (B1669340) and resveratrol. wikipedia.orgjcpjournal.org
Inhibitors: Synthetic metalloporphyrins, such as tin protoporphyrin IX (SnPP) and zinc protoporphyrin (ZnPP), act as competitive inhibitors of heme oxygenase activity.
Post-transcriptional and Post-translational Regulation:
Alternative Splicing: Alternative splicing of the HMOX1 primary transcript can generate different protein isoforms, although the physiological significance of these variants is still being explored. nih.govnih.gov
Protein Degradation: HO-1 protein levels are also controlled through degradation via the ubiquitin-proteasome system. wikipedia.org
Phosphorylation: As mentioned for HO-2, post-translational modifications like phosphorylation can directly modulate the catalytic activity of the enzyme. pnas.org
| Regulatory Mechanism | Key Factors/Molecules | Effect on HO-1 |
| Transcriptional Activation | Nrf2, AP-1, HIF-1 nih.govresearchgate.netphysiology.org | Increased Expression |
| Transcriptional Repression | Bach1 frontiersin.org | Decreased Expression |
| Induction | Heme, Heavy Metals, Nitric Oxide, Phytochemicals wikipedia.orgjcpjournal.org | Increased Expression |
| Inhibition | Tin Protoporphyrin IX, Zinc Protoporphyrin | Decreased Activity |
| Post-transcriptional | mRNA stabilizing/destabilizing factors physiology.org | Modulated Expression |
| Post-translational | Ubiquitination, Phosphorylation wikipedia.orgpnas.org | Modulated Protein Level/Activity |
Transcriptional and Translational Control Mechanisms
The synthesis of heme oxygenase, particularly the inducible HO-1 isoform (encoded by the HMOX1 gene), is tightly regulated at both the transcriptional and translational levels to ensure a controlled response to cellular stress and to maintain heme homeostasis.
Transcriptional Control
The expression of the HMOX1 gene is governed by a complex interplay of transcription factors that bind to specific response elements in the gene's promoter region. annualreviews.org A diverse range of stimuli, such as oxidative stress, heme, heavy metals, and inflammatory cytokines like TNF-α and interleukin-1, can trigger the upregulation of HMOX1 transcription. nih.gov
A central mechanism in this regulation is the antagonism between the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) and the repressor protein Bach1. annualreviews.orgembopress.org
Bach1 Repression: Under homeostatic conditions, Bach1, a heme-binding protein, dimerizes with small Maf proteins and binds to Maf recognition elements (MAREs) located in the HMOX1 enhancers. embopress.org This binding effectively represses the gene's transcription. embopress.org
Nrf2 Activation: In response to oxidative stress or elevated intracellular heme levels, Bach1's ability to bind DNA is inhibited, leading to its dissociation from the MAREs. annualreviews.orgembopress.org This allows for the binding of an activator complex, typically a heterodimer of Nrf2 and a small Maf protein, which then drives the transcription of HMOX1 and other antioxidant genes. annualreviews.orgnih.gov
Besides the Nrf2/Bach1 pathway, other transcription factors are also implicated in regulating HMOX1 expression, including Activator Protein-1 (AP-1) and NF-κB, which respond to different cellular signals. nih.govatsjournals.org This multi-faceted control allows for the fine-tuning of HO-1 production in response to specific cellular needs. atsjournals.org
Table 1: Key Transcriptional Regulators of Heme Oxygenase-1 (HMOX1)
| Transcription Factor | Role | Inducers/Activators |
|---|---|---|
| Nrf2 | Activator | Oxidative stress, heme, phenolic compounds. nih.govannualreviews.org |
| Bach1 | Repressor | Low cellular heme levels. annualreviews.orgembopress.org |
| AP-1 | Activator | Arsenite, TPA, inflammatory mediators. atsjournals.org |
| NF-κB | Activator | Proinflammatory cytokines (e.g., TNF-α). nih.gov |
| HIF-1 | Activator | Hypoxia. nih.gov |
Translational Control
Regulation of HO-1 expression also occurs after transcription, at the level of messenger RNA (mRNA) translation. This adds another layer of control to the enzyme's production. One identified mechanism involves alternative splicing within the 5' untranslated region (UTR) of the HMOX1 mRNA. plos.org The inclusion of a newly identified exon (exon 1a) in the 5' UTR has been shown to repress the translation of the HO-1 protein. plos.org The efficiency of this alternative splicing can be influenced by genetic variations within the HMOX1 promoter, such as a (GT)n microsatellite repeat, linking genetic makeup to the translational efficiency of HO-1. plos.org Additionally, heme itself can modulate the translation of certain proteins through the heme-regulated inhibitor (HRI) kinase, which can phosphorylate the eukaryotic initiation factor 2α (eIF-2α), though its specific, direct role in regulating HO-1 translation is part of a broader cellular response mechanism. mdpi.com
Post-translational Modifications Affecting Heme Oxygenase
Following protein synthesis, the activity, stability, and localization of heme oxygenase enzymes can be further modulated by post-translational modifications (PTMs). These modifications are crucial for the dynamic regulation of the enzyme's function.
For the inducible HO-1 isoform, several PTMs have been identified that influence its biological activity. jcpjournal.org These include:
Phosphorylation: HO-1 can be phosphorylated on serine residues, a modification that has been observed to increase in certain pathological conditions, such as Alzheimer's disease. mdpi.comnih.gov
Ubiquitination and Acetylation: These modifications can alter the stability and function of the HO-1 protein. jcpjournal.org
Proteolytic Cleavage: HO-1 is typically anchored to the membrane of the endoplasmic reticulum. abcam.com However, it can undergo proteolytic cleavage, which removes its C-terminal membrane anchor, resulting in a soluble and truncated form of the enzyme. abcam.com This cleavage can affect its subcellular localization and interaction with other proteins. jcpjournal.org
Oxidative Modifications: The enzyme itself can be a target of oxidative damage, leading to modifications that may alter its function. mdpi.comnih.gov
The constitutively expressed HO-2 isoform is also subject to post-translational regulation. The stability of the HO-2 protein is directly dependent on the occupancy of its catalytic site by its substrate, heme. nih.govbiorxiv.org Under conditions of heme deficiency, the apoenzyme (heme-free form) of HO-2 becomes destabilized and is subsequently targeted for degradation via the lysosomal pathway in a process known as chaperone-mediated autophagy. nih.govbiorxiv.org This mechanism ensures that the levels of HO-2 are tightly coupled to the availability of its substrate, providing a direct feedback loop for regulating its activity.
Table 2: Post-translational Modifications of Heme Oxygenase
| Modification | Isoform(s) | Effect |
|---|---|---|
| Phosphorylation | HO-1 | Modulates function; observed in pathological states. mdpi.comnih.gov |
| Acetylation | HO-1 | Affects protein interaction and function. jcpjournal.org |
| Ubiquitination | HO-1 | Modulates protein stability and degradation. jcpjournal.org |
| Proteolytic Cleavage | HO-1 | Generates a soluble, truncated form; alters localization. abcam.com |
| Oxidative Modification | HO-1 | Can alter enzyme function. mdpi.comnih.gov |
| Heme-dependent Degradation | HO-2 | Low heme levels lead to destabilization and lysosomal degradation. nih.govbiorxiv.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Biliverdin (B22007) |
| Heme |
| Carbon monoxide |
| Ferrous iron |
| Bilirubin (B190676) |
| TNF-α (Tumor necrosis factor-alpha) |
| Interleukin-1 |
| Arsenite |
| TPA (Tetradecanoylphorbol acetate) |
| Globin |
| Ascorbic acid |
| Protoverdohaemochromogen |
| Pyridine (B92270) |
| Haematin |
| Nicotinamide adenine dinucleotide phosphate (NADPH) |
Metabolic Fate and Biotransformation of Dehydrobilirubin
Enzymatic Reduction of Dehydrobilirubin to Bilirubin (B190676)
The primary fate of this compound (biliverdin) in vertebrates is its conversion to bilirubin. This reduction is a crucial step, transforming the water-soluble biliverdin (B22007) into the lipid-soluble bilirubin, which possesses potent antioxidant properties. scielo.org.co The enzyme responsible for this conversion is Biliverdin Reductase (BVR). nih.gov
Biliverdin Reductase (BVR) is a pleiotropic enzyme that catalyzes the reduction of the γ-methene bridge of this compound (biliverdin), converting it into bilirubin. mdpi.com This enzymatic reaction is not merely a simple metabolic step but is considered an energetically expensive process, suggesting the significant biological importance of its product, bilirubin. scielo.org.conih.gov BVR is found in two main forms, BVRA and BVRB, with BVRA being the dominant form in adults while BVRB is more prevalent during fetal development. nih.govresearchgate.net BVRA is highly specific for biliverdin-IXα, the natural isomer formed during heme degradation. nih.govresearchgate.net Beyond its reductase function, BVR also acts as a kinase and participates in complex cell signaling pathways, highlighting its multifaceted role in cellular physiology. mdpi.comfrontiersin.orgnih.gov
The catalytic activity of Biliverdin Reductase is dependent on specific pyridine (B92270) nucleotide cofactors. A unique characteristic of BVR is its dual cofactor and pH dependency, distinguishing it from many other oxidoreductases. nih.govnih.gov The enzyme utilizes either NADH (Nicotinamide Adenine (B156593) Dinucleotide, reduced form) or NADPH (Nicotinamide Adenine Dinucleotide Phosphate (B84403), reduced form) as the electron donor for the reduction of this compound. mdpi.com The preference for a particular cofactor is dictated by the ambient pH. nih.govfrontiersin.org At a near-neutral or slightly acidic pH (around 6.7), BVR preferentially uses NADH. researchgate.netfrontiersin.orgnih.gov Conversely, under alkaline conditions (around pH 8.7), NADPH is the preferred cofactor. nih.govfrontiersin.orgnih.gov This dual-cofactor system allows the enzyme to function effectively under varying physiological pH conditions.
| Cofactor | Optimal pH | Enzyme |
| NADH | ~6.7 | Biliverdin Reductase (BVR) |
| NADPH | ~8.7 | Biliverdin Reductase (BVR) |
Role of Biliverdin Reductase (BVR)
Microbial Biotransformation of this compound in Biological Niches
In the gastrointestinal tract, this compound and its derivatives are subjected to further biotransformation by the resident gut microbiota. researchgate.netnih.gov This microbial metabolism represents a significant pathway for the processing and excretion of heme catabolites.
Once conjugated bilirubin is excreted into the gut via bile, it can be deconjugated by bacterial enzymes like β-glucuronidases. researchgate.net The resulting bilirubin, and by extension its precursor this compound, becomes a substrate for a series of reductive transformations by the anaerobic gut bacteria. researchgate.net Studies have shown a negative correlation between the presence of bacteria from the order Clostridiales and the levels of this compound, suggesting that these microbes actively consume this compound. nih.govresearchgate.net This degradation is a key part of the broader metabolic function of the gut microbiome, which contributes enzymes and pathways not present in the human host. nih.gov
The extensive reduction of bilirubin and its precursors by the gut microbiota leads to the formation of a group of colorless tetrapyrroles known as urobilinoids. researchgate.net These include compounds such as urobilinogen (B88839) and stercobilinogen. nih.gov These urobilinoids are the end products of heme catabolism in the gut. researchgate.net They are further oxidized to colored compounds like stercobilin (B1237259) and urobilin, which are responsible for the characteristic color of feces and, to a lesser extent, urine. researchgate.netnih.gov The production of urobilinoids can be detected in the stools of newborns as early as five days after birth, indicating the early colonization of the gut by bilirubin-reducing bacteria. nih.gov
For a long time, the specific enzyme responsible for the microbial reduction of bilirubin was unknown. nih.gov Recently, a key enzyme named bilirubin reductase (BilR) was identified in gut bacteria. the-scientist.com Genomic analysis revealed that the gene for BilR is present in numerous bacterial species, predominantly within the phylum Firmicutes, which includes the order Clostridiales. the-scientist.com This enzyme catalyzes the reduction of bilirubin to urobilinogen. the-scientist.com Given that this compound (biliverdin) is the immediate precursor to bilirubin, BilR and potentially other related bacterial reductases are the key enzymatic players in the microbial pathway that transforms this compound derivatives into urobilinoids within the gut. researchgate.netthe-scientist.com Strains of Clostridium perfringens isolated from neonatal stools have been specifically shown to be capable of reducing bilirubin to urobilinoids. nih.gov
Molecular and Cellular Actions of Dehydrobilirubin
Dehydrobilirubin as a Component of Endogenous Antioxidant Systems
Free Radical Scavenging Capabilities
This compound exhibits potent free radical scavenging activity. dovepress.comfrontiersin.org Free radicals are highly reactive molecules with unpaired electrons that can cause significant damage to cellular structures, including lipids, proteins, and nucleic acids. mdpi.com The antioxidant capacity of this compound has been demonstrated in various in vitro assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. nih.govwikipedia.orgresearchgate.net These assays measure the ability of a compound to neutralize free radicals. wikipedia.orgresearchgate.net
The mechanism of this compound's radical scavenging activity is attributed to its chemical structure, which allows it to donate a hydrogen atom to a radical, thereby neutralizing it and interrupting the oxidative chain reaction. frontiersin.org This process is a hallmark of many natural antioxidants. researchgate.net The presence of phenolic groups within its structure is thought to be crucial for this activity. researchgate.net
The following table summarizes findings from various antioxidant capacity assays on this compound (biliverdin).
| Antioxidant Assay | Finding | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | This compound demonstrates antioxidant activity in ORAC assays. | nih.gov |
| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound shows antioxidant capacity in TEAC assays. | nih.gov |
| 1,1-diphenyl-2-picryl-hydrazil (DPPH) | This compound effectively scavenges DPPH radicals in a concentration-dependent manner. | dovepress.com |
Role in Redox Homeostasis Regulation
Beyond its direct free radical scavenging, this compound plays a crucial role in maintaining cellular redox homeostasis, which is the dynamic balance between oxidizing and reducing reactions within a cell. mdpi.comnih.gov This balance is vital for normal cellular function, and its disruption can lead to oxidative stress and cellular damage. nih.gov
This compound is a key component of the heme oxygenase (HO-1) system. HO-1 is an enzyme that catalyzes the breakdown of heme into this compound, carbon monoxide (CO), and free iron. wikipedia.org This system is a critical cellular defense mechanism against oxidative stress. physiology.org The subsequent reduction of this compound to bilirubin (B190676) by biliverdin (B22007) reductase (BVR) further contributes to the antioxidant capacity of the cell, as bilirubin is also a potent antioxidant. researchgate.net This enzymatic cycle represents a powerful system for mitigating oxidative damage.
The regulation of redox homeostasis by this compound is also linked to its influence on the expression and activity of other antioxidant enzymes. nih.gov For instance, the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, can be influenced by the products of the HO-1 system. austinpublishinggroup.com
This compound's Modulatory Effects on Cellular Signaling Pathways
This compound has been shown to modulate several key cellular signaling pathways that are integral to the stress response, inflammation, and cell survival. Its effects are often mediated through its interaction with central signaling proteins and transcription factors.
Influence on NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. chumontreal.qc.cawebpathology.com Dysregulation of this pathway is associated with numerous inflammatory diseases. nih.gov this compound has been shown to suppress the activation of NF-κB. frontiersin.org
Research indicates that this compound can inhibit NF-κB activation induced by stimuli such as tumor necrosis factor-alpha (TNF-α). frontiersin.org The proposed mechanisms for this inhibition include direct binding to components of the NF-κB pathway or interference with the upstream signaling events that lead to NF-κB activation. frontiersin.org For instance, studies have shown that this compound treatment can reduce the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes. chumontreal.qc.ca
Biliverdin reductase (BVR), the enzyme that converts this compound to bilirubin, also plays a role in modulating NF-κB function. BVR can activate the transcription factor ATF-2, which can in turn form a dimer with NF-κB, potentially modulating its activity. nih.gov
The table below summarizes the observed effects of this compound on the NF-κB signaling pathway.
| Target | Effect of this compound | Proposed Mechanism | Reference |
| NF-κB Activation | Suppression | Inhibition of IκBα phosphorylation and degradation. | frontiersin.orgresearchgate.net |
| NF-κB Transcriptional Activity | Inhibition | Reduced nuclear translocation of NF-κB. | researchgate.net |
| ATF-2 | Activation (by BVR) | Potential modulation of NF-κB function through dimerization. | nih.gov |
Involvement with MAPK Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are a group of pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. scienceopen.com The major MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. researchgate.netfrontiersin.org
This compound and its reductase, BVR, have been shown to be involved in the regulation of MAPK signaling. nih.govphysiology.org BVR itself can function as a kinase and is integrated into the insulin (B600854)/IGF-1-controlled regulation of the MAPK and PI3K cascades. nih.govmdpi.com Specifically, BVR can form a complex with MEK1 and ERK1/2, leading to the activation of their kinase activities. pnas.org This positions BVR as a critical component in ERK signaling and the nuclear functions of the kinase. pnas.org
Furthermore, the interaction between BVR and ERK1/2 is crucial in the cellular response to oxidative stress. brieflands.com Inhibition of ERK1/2 can enhance the availability of BVR to convert this compound to the potent antioxidant bilirubin, thereby protecting against ROS-induced damage. brieflands.com
The following table details the interactions of this compound/BVR with components of the MAPK signaling pathways.
| MAPK Pathway Component | Interaction with this compound/BVR | Outcome | Reference |
| MEK1/ERK1/2 | BVR forms a ternary complex with MEK/ERK. | Activation of MEK1 and ERK1/2 kinase activities. | pnas.org |
| ERK1/2 | BVR acts as a nuclear transporter for ERK. | Required for nuclear localization and Elk1 activation. | pnas.org |
| PKC | BVR is a transactivator of PKC-betaII. | Links MAPK and PI3K signaling pathways. | nih.gov |
| p38 MAPK | Activated by cellular stress. | Involved in stress responses and inflammation. | scienceopen.comresearchgate.net |
| JNK | Activated by cellular stress. | Mediates stress responses and inflammation. | scienceopen.comresearchgate.net |
Regulation of Other Stress Response Pathways
In addition to the NF-κB and MAPK pathways, this compound is implicated in the modulation of other cellular stress response pathways, such as the Unfolded Protein Response (UPR). The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. bio-techne.comnih.gov The UPR aims to restore ER homeostasis by reducing protein translation and increasing the protein folding capacity of the ER. frontiersin.orgmdpi.com
While direct studies on this compound's modulation of the UPR are less extensive, the interconnectedness of cellular stress pathways suggests a potential role. Oxidative stress, which this compound helps to mitigate, is a known trigger of ER stress. mdpi.com Therefore, by reducing oxidative stress, this compound may indirectly alleviate ER stress and modulate the UPR. The heat shock response (HSR), another critical proteostasis pathway, is also activated by cellular stress and works to maintain protein integrity. nih.gov Given the broad anti-stress functions of the this compound/BVR system, it is plausible that it also influences the HSR, although specific research in this area is still developing.
Interactions of this compound with Biomolecules and Cellular Components
This compound, also known as biliverdin, is a tetrapyrrolic bile pigment that engages in significant interactions with various biological molecules and cellular structures. These interactions are fundamental to its transport, localization, and biological activities.
Binding to Transport Proteins (e.g., Albumin) and its Implications
In the bloodstream, this compound forms non-covalent complexes with transport proteins, most notably serum albumin. lsu.edu This binding is essential for its solubility and transport through the aqueous environment of the plasma. mdpi.com Human serum albumin possesses specific high-affinity binding sites for bile pigments, and both this compound and bilirubin are carried by this protein. lsu.edumdpi.com
Research indicates that this compound competitively binds to the primary, highest-affinity bilirubin binding site on human albumin. capes.gov.br This primary site is located in subdomain IIA of the albumin protein. lsu.edu The binding is stabilized by a combination of non-covalent forces, including hydrogen bonds, salt linkages, hydrophobic interactions, and van der Waals forces. lsu.edu The affinity of this interaction has been quantified, showing that the binding dynamics can be influenced by the source of the albumin and the surrounding biochemical environment. capes.gov.br
The implication of this competitive binding is significant. By occupying the primary binding site on albumin, this compound can influence the transport and bioavailability of bilirubin and other molecules that bind to the same site. capes.gov.br This interaction underscores the integrated nature of bile pigment transport and metabolism.
Binding Affinity of this compound to Albumin and Serum
This table presents the apparent equilibrium association constants (K) and binding capacities (n) for this compound with different albumin preparations. The data illustrates the strong, specific binding of this compound, which is crucial for its transport in circulation.
| Albumin Source | Association Constant (K) (M-1) | Binding Capacity (n) | Reference |
|---|---|---|---|
| Defatted Human Albumin | 1.3 (± 0.2) x 106 | 1.00 | capes.gov.br |
| Pooled Adult Sera | 13.0 (± 3.0) x 106 | 0.90 | capes.gov.br |
| Pooled Umbilical Cord Sera | 6.8 (± 0.1) x 106 | 0.85 | capes.gov.br |
Interactions with Lipids and Cellular Membranes
The interaction of this compound with cellular membranes is a critical aspect of its biological function. Unlike its reduced form, bilirubin, this compound is generally considered less lipophilic and does not readily diffuse across the lipid bilayer of cell membranes. physiology.org However, studies using Caco-2 cell monolayers, an in vitro model for the intestinal epithelium, have demonstrated that this compound has a measurable apparent permeability, suggesting that it can be absorbed and transported across cell membranes to some extent. nih.gov
Further complexity is added by the discovery that biliverdin reductase (BVR), the enzyme that converts this compound to bilirubin, is expressed on the external surface of the plasma membrane in certain cells, such as macrophages. frontiersin.orgresearchgate.netnih.gov This surface localization implies that this compound can interact directly with the cell surface, where it can either be enzymatically converted or participate in initiating signaling cascades without entering the cell. nih.gov The enzymatic conversion at the membrane is rapid and can trigger downstream signaling events. researchgate.netnih.gov The physical properties of the membrane itself, such as lipid composition and the presence of cholesterol, can influence the nature of these interactions by altering membrane fluidity and structure. nih.govwikipedia.org
Permeability of Bile Pigments Across Caco-2 Cell Monolayers
This table compares the apparent permeability (Papp) of this compound (biliverdin) and related bile pigments through a Caco-2 cell monolayer, a model for intestinal absorption. The data indicates that this compound possesses a notable ability to cross this cellular barrier.
| Compound | Apparent Permeability (Papp) (cm/s) | Reference |
|---|---|---|
| Unconjugated Bilirubin | 10.4 (± 1.2) x 10-7 | nih.gov |
| This compound (Biliverdin) | 37.0 (± 1.6) x 10-7 | nih.gov |
| Bilirubin Ditaurate | 35.2 (± 3.4) x 10-7 | nih.gov |
Potential Interactions with Nucleic Acids and Proteins
While direct binding of this compound to nucleic acids has not been extensively documented, it significantly influences gene expression and protein function through indirect mechanisms. This compound acts as a signaling molecule that can modulate the activity of key regulatory proteins. physiology.orgfrontiersin.org A primary example is its ability to inhibit certain isozymes of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. physiology.org
Furthermore, this compound can bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. physiology.orgnih.gov Upon activation, AhR translocates to the nucleus and regulates the expression of a suite of target genes. nih.govresearchgate.net This interaction represents a significant pathway by which this compound can influence cellular processes at the genetic level.
It is also important to note the role of biliverdin reductase (BVR). BVR itself can function as a transcription factor, containing a leucine (B10760876) zipper-like DNA-binding domain that interacts with specific DNA sequences, such as the activator protein-1 (AP-1) sites in the promoter of the heme oxygenase-1 (HO-1) gene. researchgate.netnih.gov this compound, as the substrate for BVR, is thus an integral part of a system that directly engages with the cell's genetic machinery. researchgate.net
This compound's Role in Modulating Cellular Processes
This compound is an active modulator of fundamental cellular processes, including cell survival, death, and proliferation. Its effects are often context-dependent, varying with cell type, concentration, and the surrounding physiological environment.
Effects on Apoptosis and Cell Viability
This compound exhibits a dual role in the regulation of apoptosis (programmed cell death) and cell viability. In numerous studies involving cancer cell lines, such as MCF-7 and MDA-MB-468 breast cancer cells, this compound has been shown to decrease cell viability and induce apoptosis in a dose-dependent manner. nih.govd-nb.infoexcli.de The mechanism often involves the activation of the intrinsic apoptotic pathway, characterized by the engagement of caspase-9 and the executioner caspase-3. nih.govexcli.de
Conversely, under different conditions, this compound can exert anti-apoptotic and protective effects. For instance, in models of organ transplantation, administration of this compound was found to reduce inflammation and apoptosis, suggesting a cytoprotective role. frontiersin.org This protective capacity is often linked to its role in signaling pathways that mitigate cellular stress. frontiersin.orgfrontiersin.org These contrasting findings indicate that the net effect of this compound on cell fate is finely balanced and depends on the specific cellular context.
Effects of this compound on Breast Cancer Cell Viability and Apoptosis
This table summarizes the findings on the pro-apoptotic effects of this compound (biliverdin) on two different breast cancer cell lines, highlighting its potential to reduce cell viability and trigger programmed cell death.
| Cell Line | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| MCF-7 | Decreased cell viability, induced apoptosis | IC50 at 24 hrs was 247.4 µM. Induced both early and late apoptosis. | nih.govd-nb.info |
| MDA-MB-468 | Decreased cell viability, induced apoptosis | IC50 at 24 hrs was 168.9 µM. Showed significant induction of apoptosis. | nih.govd-nb.info |
Influence on Cell Proliferation and Differentiation
This compound and its associated metabolic pathway play a significant role in controlling cell proliferation and differentiation. Research has demonstrated that this compound can exert anti-proliferative effects, particularly in hyper-proliferative conditions like cancer. d-nb.info This is achieved, in part, by inhibiting key signaling pathways that drive cell division, such as the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest. d-nb.info
The influence of this compound extends to cell differentiation. The enzyme that metabolizes it, biliverdin reductase (BVR), is integrated into major signaling networks like the PI3K/Akt and MAPK pathways, which are master regulators of cell fate decisions, including differentiation. frontiersin.orgmdpi.com For example, the heme oxygenase/BVR system is involved in the differentiation of adipocytes. portlandpress.com Additionally, reactive oxygen species (ROS), which are modulated by the this compound/bilirubin cycle, act as signaling molecules that can prime hematopoietic stem cells for lineage-specific differentiation. mdpi.com Therefore, this compound's role in proliferation and differentiation is often mediated through its intricate connections with the central signaling and metabolic hubs of the cell.
Participation in Processes like Ferroptosis
This compound, also known as biliverdin, is intricately linked to the cellular stress response, particularly in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its involvement is primarily mediated through the activity of the enzyme heme oxygenase-1 (HO-1), which is a key player in the cellular defense against oxidative stress.
The induction of HO-1 is a critical cellular response to various stressors, including the pro-ferroptotic stimuli. nih.gov HO-1 catalyzes the degradation of heme, a pro-oxidant molecule, into three products: carbon monoxide (CO), free ferrous iron (Fe²⁺), and this compound (biliverdin). nih.govnih.gov While the release of free iron can potentially contribute to ferroptosis through Fenton reactions, the concurrent production of this compound provides a crucial antioxidant counterbalance. nih.gov
This compound itself is recognized as a free radical scavenger. nih.gov However, its more significant role in combating ferroptosis appears to be as a precursor to the potent lipophilic antioxidant, bilirubin. scielo.org.copnas.org this compound is rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR). nih.govscielo.org.co This enzymatic reduction is a critical step in the antioxidant pathway associated with heme degradation.
The primary mechanism by which the this compound/bilirubin axis is thought to counteract ferroptosis is through the inhibition of lipid peroxidation, the hallmark of this cell death pathway. scielo.org.copnas.org Ferroptosis is driven by the accumulation of lipid hydroperoxides in cellular membranes. Bilirubin, being highly lipophilic, can effectively scavenge peroxyl radicals within the lipid environment of membranes, thereby breaking the chain reaction of lipid peroxidation. pnas.orgpnas.org
A proposed "bilirubin-biliverdin redox cycle" further amplifies the antioxidant capacity of this system. In this cycle, bilirubin neutralizes a reactive oxygen species (ROS) and is oxidized back to this compound (biliverdin). Subsequently, biliverdin reductase reduces it back to bilirubin, thus regenerating the antioxidant molecule. scielo.org.copnas.org This cycling allows a small amount of bilirubin to detoxify a much larger quantity of oxidants. pnas.org While some studies suggest this cycle is highly efficient and a major contributor to cellular antioxidant defense, others indicate that the direct radical scavenging activity of bilirubin and its degradation may be more significant than the recycling to biliverdin under certain conditions. nih.govnih.gov
Recent studies have shown that a decrease in intracellular this compound levels is observed during ferroptosis, suggesting its consumption in the process of combating oxidative stress. oup.com This highlights the dynamic role of this compound metabolism in the cellular response to ferroptotic stimuli. The ability to measure intracellular this compound may even serve as a potential indicator of a cell's sensitivity to ferroptosis. oup.com
Table 1: Key Molecules in this compound's Participation in Ferroptosis
| Molecule | Class | Role in Ferroptosis |
| This compound (Biliverdin) | Tetrapyrrole | Precursor to bilirubin, antioxidant |
| Bilirubin | Tetrapyrrole | Potent lipophilic antioxidant, inhibits lipid peroxidation |
| Heme Oxygenase-1 (HO-1) | Enzyme | Produces this compound, CO, and Fe²⁺ from heme |
| Biliverdin Reductase (BVR) | Enzyme | Reduces this compound to bilirubin |
| Lipid Peroxides | Reactive Species | Key mediators of cell death in ferroptosis |
| Peroxyl Radicals | Reactive Species | Propagate the chain reaction of lipid peroxidation |
Table 2: Research Findings on this compound and Ferroptosis
| Finding | Implication for Ferroptosis |
| HO-1 induction protects against ferroptosis. nih.gov | The production of this compound and subsequently bilirubin is a key protective mechanism. |
| Bilirubin is a potent scavenger of peroxyl radicals. pnas.org | Directly counteracts the lipid peroxidation central to ferroptosis. |
| The biliverdin-bilirubin redox cycle can amplify antioxidant capacity. scielo.org.copnas.org | A small amount of bilirubin can have a significant protective effect. |
| Intracellular this compound decreases during ferroptosis. oup.com | Suggests its consumption in the antioxidant response to ferroptotic stress. |
Preclinical Research Paradigms and Experimental Findings on Dehydrobilirubin
In Vitro Model Systems for Studying Dehydrobilirubin's Effects
In vitro models are indispensable tools for dissecting the cellular and molecular mechanisms of this compound. These systems offer a controlled environment to study its direct effects on various cell types and biochemical pathways.
Cell Culture Models (e.g., Liver Cells, Neuronal Cells, Endothelial Cells)
Cell culture models provide a platform to study the effects of this compound on specific cell types, mimicking physiological and pathological conditions in a simplified and controlled manner.
Liver Cells: Liver cell cultures, including primary hepatocytes and hepatoma cell lines like HepG2, are crucial for studying the metabolism and potential hepatotoxicity of various compounds. nih.govbiorxiv.org While direct studies on this compound's effects on liver cell cultures are not extensively documented in the reviewed literature, these models are instrumental in investigating the broader aspects of heme metabolism. researchgate.net Given that the liver is a central site for heme breakdown and bilirubin (B190676) conjugation, liver cell models are highly relevant for exploring the uptake, metabolism, and potential protective or toxic effects of this compound. nih.govresearchgate.net For instance, researchers can utilize these cultures to investigate the expression and activity of enzymes involved in biliverdin (B22007) reduction and subsequent bilirubin processing.
Neuronal Cells: The neuroprotective and potential neurotoxic effects of bile pigments are of significant interest. Neuronal cell lines, such as the mouse hippocampal neuronal cell line HT22 and human-derived neuroblastoma SH-SY5Y cells, serve as valuable models. mdpi.comfrontiersin.org A notable study has shown that the degradation of heme by heme oxygenase-1 (HO-1) produces this compound (biliverdin) and that this process can be linked to ferroptosis in H9C2 cells, a cell line with neuronal characteristics. nih.gov This finding suggests a direct role for this compound in neuronal cell fate under conditions of oxidative stress. Furthermore, studies on biliverdin, the precursor to bilirubin, have demonstrated neuroprotective effects in various experimental settings, highlighting the importance of neuronal cell models in understanding the nuanced roles of these pigments in the central nervous system. jst.go.jp
Endothelial Cells: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to model the vascular endothelium and study processes like angiogenesis and inflammation. google.comnih.gov The effects of various compounds on endothelial cell viability and function can be assessed using these models. mdpi.comnih.gov While specific studies focusing on the direct effects of this compound on endothelial cell cultures were not prominent in the reviewed literature, the known antioxidant properties of its downstream product, bilirubin, suggest that this compound could also influence endothelial function, particularly in the context of vascular oxidative stress.
Isolated Enzyme Assays
Isolated enzyme assays allow for the detailed characterization of the interaction between this compound and specific enzymes, providing insights into its metabolic pathways and mechanisms of action. A key enzyme in the metabolism of this compound is biliverdin reductase (BVR).
Biliverdin Reductase (BVR) Activity: BVR is the enzyme responsible for the conversion of biliverdin (this compound) to bilirubin. nih.govmdpi.com Assays using purified BVR are crucial for understanding the kinetics and regulation of this reaction. google.comrcsb.org These assays typically measure the decrease in absorbance of biliverdin or the consumption of the cofactor NADPH or NADH. google.com The enzyme exhibits a dual pH optimum, utilizing NADH at acidic pH and NADPH at alkaline pH. nih.gov The structure of rat BVR has been determined by X-ray crystallography, revealing an N-terminal dinucleotide-binding domain and a C-terminal domain that form the active site cleft. rcsb.org
| Enzyme | Substrate(s) | Cofactor(s) | Key Findings |
| Biliverdin Reductase (BVR) | This compound (Biliverdin IXα) | NADH, NADPH | Catalyzes the reduction of the γ-methene bridge of biliverdin to form bilirubin. mdpi.comrcsb.org The enzyme has dual pH optima, preferring NADH at acidic pH and NADPH at alkaline pH. nih.gov Phosphorylation of BVR is essential for its reductase activity. nih.govmdpi.com |
| Heme Oxygenase (HO) | Heme | NADPH, O₂ | Catalyzes the rate-limiting step in heme degradation, producing equimolar amounts of this compound (biliverdin), iron, and carbon monoxide. mdpi.comresearchgate.net It is a mixed-function oxygenase localized in the microsomal fraction. researchgate.net |
Mechanistic Studies in Cell-Free Systems
Cell-free systems, which contain the necessary machinery for transcription and translation without intact cells, offer a powerful platform for studying biochemical pathways and producing proteins. jiaci.orgnih.govmdpi.comwikipedia.org These systems allow for precise control over the reaction components and the synthesis of proteins that may be toxic to living cells. wikipedia.orgyoutube.com While specific studies on the complete cell-free synthesis of this compound from precursor molecules were not identified, these systems are valuable for producing and studying the enzymes involved in its metabolism, such as heme oxygenase and biliverdin reductase. nih.govyoutube.com For example, cell-free systems can be used to express and purify these enzymes for use in isolated enzyme assays or to study their interactions with other molecules in a controlled environment.
Animal Models for Investigating this compound's Biological Roles
Animal models are essential for studying the systemic effects of this compound and its role in complex physiological and pathological processes that cannot be fully recapitulated in vitro.
Studies in Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, are widely used in biomedical research due to their genetic and physiological similarities to humans. kent.ac.uknih.gov
Mouse Models: Studies in mice have provided insights into the in vivo effects of biliverdin (this compound). One study investigated the neurobehavioral effects of exogenous biliverdin administration in adult mice, finding that a low dose induced depression-like behaviors, while a high dose increased anxiety-like behaviors and impaired memory formation. jst.go.jp These effects were associated with increased levels of inflammatory cytokines in the hippocampus. jst.go.jp In a mouse model of closed-head injury, this compound is mentioned in the context of its formation through the catalytic breakdown of hematoma. mdpi.com Another relevant model is the Ugt1a1 knockout mouse, which develops severe hyperbilirubinemia due to the inability to conjugate bilirubin. mdpi.com While this model focuses on bilirubin, it provides a valuable tool to study the effects of elevated levels of heme catabolites and to test therapies aimed at enhancing alternative clearance pathways, which could also impact this compound levels. mdpi.com
| Animal Model | Experimental Context | Key Findings Related to this compound/Biliverdin |
| Mouse | Neurobehavioral studies (exogenous administration) | Low-dose biliverdin induced depression-like behaviors; high-dose increased anxiety-like behaviors and impaired memory, associated with hippocampal inflammation. jst.go.jp |
| Mouse | Closed-head injury | This compound is formed via the catalysis of hematoma. mdpi.com |
| Rat (Gunn) | Hemolytic hyperbilirubinemia (kernicterus) | Phenylhydrazine-induced hemolysis in jaundiced Gunn rats elevates total plasma bilirubin, leading to bilirubin encephalopathy, providing a model to study the neurology of heme catabolite toxicity. nih.gov |
Rat Models: The Gunn rat is a well-established model for studying hyperbilirubinemia, as these animals have a genetic deficiency in the UGT1A1 enzyme, leading to high levels of unconjugated bilirubin. mdpi.com A study created a new model of bilirubin encephalopathy (kernicterus) by inducing hemolysis with phenylhydrazine (B124118) in jaundiced Gunn rat pups. nih.gov This resulted in significantly elevated plasma bilirubin levels and abnormal auditory brainstem responses, mimicking the neurological damage seen in human newborns. nih.gov Such models are critical for understanding the neurotoxic potential of high concentrations of heme catabolites, including the precursor this compound.
Zebrafish Models in Heme and Iron Homeostasis Research
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying development and disease, including disorders of heme and iron metabolism. researchgate.netnih.govnih.govyoutube.com Its advantages include rapid external development, optical transparency of embryos, and high genetic conservation with humans. nih.govnih.gov
Zebrafish are extensively used to investigate the genetic pathways of erythropoiesis, heme synthesis, and iron metabolism. researchgate.netnih.gov The fundamental mechanisms of these processes are largely conserved between zebrafish and mammals. nih.gov Studies in zebrafish have been instrumental in identifying key genes involved in iron transport and heme synthesis. researchgate.netnih.gov For instance, research in zebrafish has elucidated the roles of various transporters and enzymes in maintaining iron and heme homeostasis. thermofisher.comnih.gov
While direct studies specifically investigating the effects of this compound in zebrafish were not found in the reviewed literature, the strong connection between this compound and heme metabolism makes the zebrafish an ideal model for future research. Given that this compound is a direct product of heme breakdown, zebrafish models of disordered heme synthesis or iron overload could be used to investigate the downstream consequences of altered this compound levels. researchgate.netnih.gov Furthermore, research has pointed to the role of the gut microbiota, such as Clostridium perfringens, in the reduction of bilirubin and has noted a negative correlation between Clostridiales and this compound levels, suggesting a role for gut flora in its metabolism. researchgate.net The zebrafish model, with its easily manipulable gut microbiome, could be a valuable tool to explore these interactions further.
Organ-Specific Effects in Preclinical Disease Models
Emerging preclinical research has begun to elucidate the organ-specific therapeutic potential of this compound, a stable oxidation product of bilirubin. Studies have primarily focused on its effects in models of central nervous system disorders and hepatic conditions, revealing a range of protective mechanisms.
Neuroprotection in Central Nervous System (CNS) Disorders
In preclinical models of CNS disorders, this compound has demonstrated notable neuroprotective properties. Research indicates that its mechanism of action is multifaceted, involving the mitigation of oxidative stress and the modulation of inflammatory pathways within the central nervous system. Studies utilizing in vitro neuronal cell cultures have shown that this compound can protect neurons from oxidative damage induced by various toxins. Furthermore, in animal models of neurodegenerative diseases, the administration of this compound has been associated with improved neurological outcomes and a reduction in neuronal cell death.
| Preclinical Model | Key Findings |
| In vitro neuronal cell cultures | Protection against oxidative stress-induced cell death |
| Animal models of neurodegeneration | Improved neurological function; Reduced neuronal loss |
Hepatic Conditions
The liver, being the primary site of bilirubin metabolism, is a key target for the biological activities of its derivatives, including this compound. Preclinical investigations in models of liver injury have highlighted the hepatoprotective effects of this compound. This compound has been shown to attenuate liver damage caused by toxins and oxidative stress. The mechanisms underlying these protective effects are thought to involve the scavenging of reactive oxygen species and the suppression of pro-inflammatory cytokine production within the liver.
| Preclinical Model | Key Findings |
| Toxin-induced liver injury models | Attenuation of liver enzyme elevation; Reduced histological signs of damage |
| In vitro hepatocyte cultures | Protection against oxidative stress-induced hepatocyte apoptosis |
Methodological Considerations in Preclinical this compound Research
The unique physicochemical properties of this compound and its relationship to bilirubin necessitate careful methodological considerations in preclinical research to ensure the validity and reproducibility of findings.
Control of Experimental Variables
The interpretation of this compound's biological effects relies heavily on the rigorous control of experimental variables. Given that it is an oxidation product of bilirubin, it is crucial to control for the presence of unconjugated bilirubin and other bilirubin oxidation products in experimental systems. The purity of the this compound used is paramount, and detailed characterization of the compound should be performed prior to its use in in vitro and in vivo studies. Additionally, factors such as light exposure and the presence of antioxidants in culture media or animal diets must be carefully managed, as they can influence the stability and activity of this compound.
| Experimental Variable | Rationale for Control |
| Purity of this compound | To ensure observed effects are attributable to the compound of interest and not contaminants. |
| Presence of other bilirubin species | To differentiate the specific effects of this compound from those of its precursor or other oxidation products. |
| Light exposure | To prevent photodegradation of the compound, which could alter its biological activity. |
| Antioxidant levels in media/diet | To avoid confounding effects on the assessment of this compound's antioxidant properties. |
Analytical Methodologies for Dehydrobilirubin Quantification and Characterization in Research
Chromatographic Techniques for Dehydrobilirubin Analysis
Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for isolating this compound from other bile pigments and related compounds. openaccessjournals.commdpi.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a liquid sample. openaccessjournals.comspecificpolymers.com It offers high resolution and sensitivity, making it suitable for analyzing complex biological samples. openaccessjournals.com
A sensitive and rapid HPLC method has been developed for the simultaneous determination of bilirubin (B190676) and its precursor, biliverdin (B22007). nih.gov This method utilizes a photodiode array detector to distinguish between bilirubin (at 450 nm) and biliverdin (at 365 nm). nih.gov An internal-surface reversed-phase silica (B1680970) support column is often used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as 0.5 M Tris HCl (pH 7.2) in a 20:80 ratio. nih.gov While this method was developed for bilirubin and biliverdin, its principles can be adapted for the analysis of this compound, given the structural similarities of these bile pigments. The retention times of the compounds are crucial for their identification. torontech.com
Table 1: Example HPLC Parameters for Bile Pigment Analysis
| Parameter | Specification |
|---|---|
| Column | Internal-surface reversed-phase silica support |
| Mobile Phase | Acetonitrile: 0.5 M Tris HCl buffer (pH 7.2) (20:80, v/v) |
| Detector | Photodiode array |
| Wavelength (Bilirubin) | 450 nm |
| Wavelength (Biliverdin) | 365 nm |
This table is based on a method developed for bilirubin and biliverdin analysis, which can be adapted for this compound. nih.gov
Thin-Layer Chromatography (TLC) for Bile Pigment Separation
Thin-layer chromatography (TLC) is a valuable and rapid technique for the separation and qualitative analysis of bile pigments. nih.govnih.gov It is particularly useful for separating complex mixtures of bilirubin conjugates and other derivatives. nih.govscispace.com
In TLC, a stationary phase, such as silica gel pre-coated on glass plates, is used to separate the components of a mixture. researchgate.net The separation is achieved by developing the plate with a suitable mobile phase. For bile acids, a mobile phase of n-hexane-ethyl acetate-methanol-acetic acid (20:20:5:2 by volume) has been shown to provide good separation. researchgate.net After separation, the spots can be visualized using various reagents, such as a solution of sulfuric acid in methanol (B129727) followed by heating. researchgate.net
A system for the separation of bile pigments by TLC allows for their structural elucidation. nih.govnih.gov This involves characterizing the separated pigments by analyzing their derived dipyrrolic azopigments. nih.gov This method can identify different isomers of bilirubin, such as bilirubin-IIIα, -IXα, and -XIIIα. nih.gov
Spectroscopic Approaches in this compound Research
Spectroscopic techniques are essential for detecting and characterizing this compound by measuring its interaction with electromagnetic radiation. vu.edu.au UV-Vis spectrophotometry and fluorescence spectroscopy are particularly important in this context.
UV-Vis Spectrophotometry for Detection
UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a sample. denovix.commsu.edu It is a fast, accurate, and non-destructive method for determining the concentration of substances in a solution. mt.com
In the context of bilirubin and its derivatives, UV-Vis spectrophotometry can be used for quantification. For instance, total bilirubin can be measured by its oxidation to this compound by vanadic acid at pH 3.0. deltaltd.am The decrease in absorbance at 450 nm is directly proportional to the total bilirubin concentration. deltaltd.am Similarly, direct bilirubin can be oxidized to this compound, and the resulting change in absorbance at 450 nm can be used for its quantification. google.com The characteristic absorbance spectra of these compounds allow for their detection and quantification. researchgate.net
Table 2: UV-Vis Spectrophotometry Parameters for Bilirubin Analysis
| Analyte | Method | Wavelength (nm) | Principle |
|---|---|---|---|
| Total Bilirubin | Oxidation with vanadic acid | 450 | Decrease in absorbance is proportional to concentration. deltaltd.am |
Fluorescence Spectroscopy in Biliverdin/Dehydrobilirubin Context
Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission of a sample after excitation with light of a specific wavelength. While this compound itself is not typically the primary focus of fluorescence studies, the technique is crucial in the context of its precursor, biliverdin, and the product of its reduction, bilirubin.
Biliverdin dimethyl ester, a derivative of biliverdin, exhibits fluorescence maxima at 710 and 770 nm in ethanol (B145695) at room temperature. frontierspecialtychemicals.com The development of near-infrared fluorescent proteins that use biliverdin as a chromophore has advanced bio-imaging. frontierspecialtychemicals.commdpi.com Changes in the fluorescence spectra of carbon dots derived from bilirubin and biliverdin can be used for pH sensing. rsc.org
A novel fluorescence-based assay has been developed to measure the activity of biliverdin reductase, the enzyme that converts biliverdin to bilirubin. nih.gov This method utilizes the protein UnaG, which fluoresces only upon binding to bilirubin. nih.gov This allows for the sensitive detection of bilirubin produced from biliverdin. nih.gov Furthermore, a combined fluorometric analysis allows for the simultaneous measurement of biliverdin and bilirubin in the nanomolar range by enzymatically converting biliverdin to bilirubin, which is then quantified fluorometrically. nih.gov
Mass Spectrometry-Based Metabolomic Profiling of this compound and Related Compounds
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of analytes. virginia.edu When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a cornerstone of metabolomics, the comprehensive study of small molecules (metabolites) within a biological system. frontiersin.orgnih.gov
Metabolomic profiling allows for the identification and quantification of a wide range of metabolites, including this compound and its related compounds, in complex biological samples. researchgate.net This can be done through either targeted or untargeted approaches. nih.govmetabolomicscentre.ca Targeted metabolomics focuses on predefined metabolites, offering high sensitivity and reproducibility. metabolomicscentre.ca In contrast, untargeted metabolomics aims to capture a broad spectrum of metabolites to discover novel biomarkers and pathways. metabolomicscentre.ca
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a specific application that provides insights into protein structure and dynamics by monitoring the exchange of hydrogen atoms with deuterium. spectroscopyonline.comthermofisher.com While not directly analyzing this compound, this technique is crucial for studying the proteins that interact with and metabolize bile pigments.
Recent studies have utilized metabolome- and metagenome-wide association networks to reveal microbial natural products and their biotransformation products from the human microbiota. researchgate.net In these studies, this compound (with a mass-to-charge ratio, m/z, of 587.3) has been identified and its levels have been correlated with the abundance of certain gut bacteria. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetaldehyde |
| Acetonitrile |
| Acetic acid |
| Bilirubin |
| Bilirubin-IIIα |
| Bilirubin-IXα |
| Bilirubin-XIIIα |
| Biliverdin |
| Biliverdin dimethyl ester |
| This compound |
| Ethyl acetate |
| n-hexane |
| Methanol |
| Tris |
Untargeted and Targeted Metabolomics Approaches
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful tool for investigating this compound. Both untargeted and targeted metabolomics approaches are utilized, each offering distinct advantages for its analysis.
Untargeted Metabolomics: This approach aims to capture a broad snapshot of all measurable metabolites in a sample, without preconceived bias. In the context of this compound, untargeted metabolomics can help in identifying novel relationships between this compound and other metabolic pathways. For instance, untargeted serum metabolomic profiles in patients with cirrhosis have shown changes in this compound levels, alongside alterations in vitamin C and E metabolites, fatty acids, and sex steroids, suggesting interconnected metabolic perturbations. postersessiononline.eu Similarly, untargeted metabolomics of plasma in patients with Chagas disease has identified decreasing levels of this compound as the disease progresses, highlighting its potential as a biomarker. nih.gov Studies in pulmonary tuberculosis have also pointed to this compound as one of several small molecule metabolites that could serve as a biomarker in plasma. frontiersin.org
Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise and sensitive quantification of specific, known metabolites. This approach is essential for validating biomarkers and for detailed studies of specific metabolic pathways involving this compound. Creative Proteomics, for example, offers targeted metabolomics services for the analysis of biliverdin isomers (IXα, IXβ, IXγ, and IXδ), utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve accurate quantification in various biological samples. creative-proteomics.comcreative-proteomics.com Targeted metabolomic analyses have been successfully used to quantify this compound and bilirubin concentrations in urine samples, revealing significantly higher this compound/creatinine ratios in subjects with certain genetic conditions. nih.gov Furthermore, integrated proteomic, metabolomic, and lipidomic studies have utilized targeted approaches to understand the metabolic responses mediated by biliverdin reductase B (BLVRB), an enzyme that converts a specific isomer of this compound. researchgate.net
The development of high-throughput assays, such as a fluorescence-based assay using infrared fluorescent protein (iRFP), has further enhanced the ability to quantify this compound in a large number of samples reliably. nih.govresearchgate.net This method offers high sensitivity with a limit of detection of 0.02 μmol/l and a limit of quantification of 0.03 μmol/l. nih.govresearchgate.net
Application in Microbiome-Metabolite Association Networks
The gut microbiome plays a significant role in host metabolism, and the interplay between gut microbes and host-derived metabolites is a burgeoning area of research. This compound has been identified as a key molecule in these interactions.
Metabolome- and metagenome-wide association studies have revealed correlations between the gut microbiota and this compound levels. For instance, a negative correlation has been observed between the bacterial order Clostridiales and this compound. asm.org This suggests that certain gut bacteria may be involved in the further metabolism of this compound. In patients with functional constipation, alterations in the gut microbiome are associated with changes in fecal metabolites, including this compound. nih.gov Specifically, a strong negative correlation was found between the genus Intestinibacter and this compound. nih.gov
These association networks are constructed by integrating large-scale metagenomic and metabolomic data to uncover relationships between microbial species and specific metabolites. asm.orgresearchgate.net Such studies have the potential to elucidate the mechanisms by which the gut microbiome influences host health and disease, with this compound being a notable metabolite in these complex networks. nih.govembopress.orgfrontiersin.org For example, in decompensated cirrhotic patients, the signatures and crosstalk of the gut microbiome, mycobiome, and metabolites, including this compound, are actively being investigated. frontiersin.org These integrated approaches help to prioritize metabolites with potential bioactivity in conditions like inflammatory bowel disease, where bilirubin derivatives have been identified as a less-explored but potentially important chemical family. embopress.org
Pathophysiological Implications and Emerging Research Hypotheses of Dehydrobilirubin
Role of Dehydrobilirubin in Oxidative Stress-Related Conditions
This compound is intrinsically linked to the cellular response against oxidative stress. Its production is catalyzed by heme oxygenase-1 (HO-1), a stress-responsive enzyme that is upregulated by a wide array of oxidative stimuli. frontiersin.org The degradation of heme by HO-1 yields equimolar amounts of this compound, free iron, and carbon monoxide. taylorandfrancis.com this compound itself possesses antioxidant properties. nih.gov However, its more potent antioxidant effects are realized through its rapid conversion to bilirubin (B190676) by the enzyme biliverdin (B22007) reductase (BVR). pnas.org
A key concept that has emerged is the "bilirubin-biliverdin redox cycle". In this cycle, bilirubin acts as a potent scavenger of reactive oxygen species (ROS), getting oxidized back to this compound in the process. This compound is then promptly reduced back to bilirubin by BVR, thus regenerating the antioxidant and creating a catalytic cycle that can detoxify thousands of times more oxidant molecules than the initial bilirubin concentration. pnas.orgnih.gov This amplification cycle underscores the physiological importance of maintaining the this compound-bilirubin pathway in combating oxidative damage. Studies have shown that this system is effective against a 10,000-fold excess of hydrogen peroxide. pnas.org The lipophilic nature of bilirubin makes this system particularly effective against lipid peroxidation, a key feature of many age-related and pathological conditions. frontiersin.org
Research has demonstrated that the HO-1/BVR system, which produces and recycles this compound, is a major cytoprotectant. Cellular depletion of the components of this pathway leads to a marked increase in intracellular ROS levels and subsequent apoptotic cell death. pnas.org This protective role is crucial in various conditions characterized by high oxidative stress, including cardiovascular and neurodegenerative diseases.
Key Components of the this compound-Mediated Antioxidant Response
| Component | Function | Significance in Oxidative Stress |
|---|---|---|
| Heme Oxygenase-1 (HO-1) | Catalyzes the breakdown of heme into this compound, iron, and carbon monoxide. | Upregulated by oxidative stress, initiating the protective pathway. frontiersin.org |
| This compound (Biliverdin) | Intermediate product of heme catabolism with intrinsic antioxidant properties. | Substrate for biliverdin reductase to produce the potent antioxidant bilirubin. nih.gov |
| Biliverdin Reductase (BVR) | Reduces this compound to bilirubin. | Enables the catalytic bilirubin-biliverdin redox cycle for amplified antioxidant capacity. pnas.orgfrontiersin.org |
| Bilirubin | Potent lipophilic antioxidant. | Scavenges reactive oxygen species, particularly those involved in lipid peroxidation. nih.gov |
This compound's Contribution to Anti-Inflammatory Responses in Pathophysiological Contexts
Beyond its role in combating oxidative stress, this compound and its metabolic pathway exhibit significant anti-inflammatory properties. This compound has been shown to exert direct anti-inflammatory effects. For instance, it can inhibit the classical pathway of the complement cascade, a key component of the innate immune system that drives inflammation. frontiersin.org
The anti-inflammatory actions are often mediated through the products of the heme oxygenase pathway. In vitro and in vivo studies have demonstrated that this compound can suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). dovepress.com This modulation of inflammatory mediators is crucial in mitigating tissue damage in various inflammatory conditions. For example, in models of cerebral ischemia/reperfusion injury, this compound administration was found to inhibit inflammation by suppressing NF-κB signaling, a central pathway in the inflammatory response. dovepress.comresearchgate.net
Furthermore, the enzyme responsible for its conversion, biliverdin reductase (BVR), is emerging as a critical signaling molecule itself, participating in anti-inflammatory signaling cascades. frontiersin.org The collective actions of this compound and the HO-1/BVR system suggest a coordinated effort to resolve inflammation and protect tissues from inflammatory injury. This has been observed in models of acute lung injury, septic shock-induced intestinal damage, and vascular injury. dovepress.com
Hypothesized Involvement in Neurodegenerative Processes
Emerging research strongly suggests a neuroprotective role for the this compound-bilirubin axis in the central nervous system, with significant implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The brain is highly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition, making the antioxidant properties of this pathway particularly relevant.
In the context of Alzheimer's disease (AD) , oxidative stress is a known contributor to the pathology, which includes amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation. nih.gov Studies have noted that reduced plasma levels of antioxidants, including bilirubin, are a feature of AD. mdpi.com The this compound pathway is hypothesized to counteract these pathological processes. Bilirubin can scavenge ROS, potentially reducing the oxidative damage that promotes Aβ aggregation. nih.govmdpi.com Furthermore, the enzyme biliverdin reductase-A (BVRA) has been identified as a key player in brain insulin (B600854) signaling. researchgate.netuniroma1.italzheimer-europe.org Impairment of BVRA activity due to oxidative stress is proposed as an early event in AD, contributing to brain insulin resistance, a known feature of the disease, and promoting the production of Aβ. researchgate.netuniroma1.it
In Parkinson's disease (PD) , the loss of dopaminergic neurons in the substantia nigra is linked to oxidative stress and neuroinflammation. mdpi.com Several studies have investigated the link between bilirubin levels and PD, with some suggesting an inverse relationship between serum bilirubin concentrations and the risk or severity of the disease. journalagent.comresearchgate.net The neuroprotective hypothesis posits that the this compound-bilirubin system helps protect vulnerable neurons from oxidative damage. mdpi.com While HO-1 induction can be protective by producing this compound, it also releases iron, which can be detrimental in PD, highlighting the dual-edged nature of this pathway. frontiersin.org
Research in models of cerebral ischemia has also shown that this compound administration reduces infarct volume and neuronal apoptosis, further supporting its neuroprotective potential. taylorandfrancis.comdovepress.com
This compound Pathway in Neurodegenerative Diseases
| Disease | Hypothesized Role of this compound/Biliverdin Reductase (BVR) | Key Research Findings |
|---|---|---|
| Alzheimer's Disease | Neuroprotection via antioxidant effects and modulation of brain insulin signaling. | Impaired BVR-A activity linked to brain insulin resistance and increased Aβ production. researchgate.netuniroma1.it Low plasma bilirubin identified as a feature of AD. mdpi.com |
| Parkinson's Disease | Protection of dopaminergic neurons from oxidative stress and neuroinflammation. | Inverse association suggested between serum bilirubin levels and PD risk/severity. journalagent.comresearchgate.net Bilirubin may offer an improved response to oxidative stress during PD progression. journalagent.com |
| Cerebral Ischemia | Reduces neuronal damage and apoptosis following ischemia/reperfusion injury. | This compound administration reduces infarct size and suppresses inflammation and apoptosis in animal models. taylorandfrancis.comdovepress.com |
Conceptual Frameworks for this compound's Significance in Hepatic Disorders
The liver is the central organ for heme catabolism and bilirubin metabolism, making the this compound pathway intrinsically significant in hepatic health and disease. taylorandfrancis.com In healthy individuals, this compound is rapidly converted to bilirubin, which is then conjugated and excreted in the bile. Liver dysfunction can disrupt this process, leading to the accumulation of bile pigments.
In various chronic liver diseases, such as cirrhosis, hepatitis, and biliary obstruction, altered levels of bilirubin are a key diagnostic and prognostic marker. nih.govnih.gov While standard liver function tests typically measure total and conjugated bilirubin, the presence of this compound (biliverdin) in the serum is not a normal finding in humans but can occur in severe cholestatic conditions, such as carcinomatous obstruction of the bile duct or advanced liver cirrhosis. nih.gov
The conceptual framework for this compound's role in hepatic disorders is twofold. Firstly, its accumulation (as green-tinged jaundice) can be a direct indicator of severe hepatobiliary dysfunction, specifically a failure in the bilirubin conjugation and excretion machinery. nih.gov Secondly, the induction of the HO-1/dehydrobilirubin pathway within the liver can be viewed as a protective response to hepatic injury. The antioxidant and anti-inflammatory properties of this compound and bilirubin may help mitigate damage from various insults, including toxins, viral infections, and metabolic stress. However, the concurrent release of iron from heme degradation can also contribute to liver injury, particularly fibrosis. nih.gov
Liver Function Test Parameters Related to the this compound Pathway
| Parameter | Normal Range (Typical) | Indication in Liver Disease |
|---|---|---|
| Total Bilirubin | 2 to 17 micromoles/L | Elevated levels indicate jaundice, suggesting impaired conjugation or excretion. clevelandclinic.org |
| Alanine Aminotransferase (ALT) | 0 to 45 IU/L | Elevated levels indicate hepatocyte injury. clevelandclinic.orgsps.nhs.uk |
| Aspartate Aminotransferase (AST) | 0 to 35 IU/L | Elevated levels indicate hepatocyte injury. clevelandclinic.orgsps.nhs.uk |
| Albumin | 35 to 50 g/L | Low levels can indicate chronic liver disease and reduced synthetic function. sps.nhs.uk |
Interactions with Iron Metabolism and its Cellular Consequences
The formation of this compound is inextricably linked to iron metabolism. The HO-1-catalyzed reaction that cleaves the heme ring produces this compound, carbon monoxide, and, critically, ferrous iron (Fe2+). taylorandfrancis.com This release of iron has profound cellular consequences, positioning the this compound pathway at a crossroads between cytoprotection and potential cytotoxicity.
While the antioxidant effects of the this compound-bilirubin cycle are protective, the released iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress. nih.govmdpi.com This pro-oxidant potential can be damaging if the iron is not properly sequestered by proteins like ferritin.
This duality is particularly relevant in the context of hepatic fibrosis . Iron overload is a known contributor to the progression of liver fibrosis and cirrhosis. nih.govmsdmanuals.com In chronic liver diseases, such as hemochromatosis, alcoholic liver disease, and non-alcoholic fatty liver disease, excess iron in the liver exacerbates oxidative stress, leading to hepatocyte injury, activation of hepatic stellate cells, and increased collagen deposition, which are the hallmarks of fibrosis. nih.govpeerj.comnih.gov Therefore, while HO-1 induction and subsequent this compound production can be a response to liver injury, the associated iron release can fuel the very processes that drive the progression to fibrosis. mdpi.com
Recent research has also highlighted the role of this pathway in ferroptosis , an iron-dependent form of regulated cell death characterized by lipid peroxidation. The release of free iron during heme catabolism is a key event that can sensitize cells to ferroptosis. taylorandfrancis.com This suggests that the balance between the antioxidant effects of this compound/bilirubin and the pro-oxidant effects of the released iron is critical in determining cell fate under stress conditions.
Future Research Directions and Unanswered Questions Regarding Dehydrobilirubin
Elucidation of Comprehensive Metabolic and Degradation Pathways Beyond Bilirubin (B190676)
The canonical pathway for Dehydrobilirubin metabolism is its rapid conversion to bilirubin by biliverdin (B22007) reductase (BVR). researchgate.netgeneticsmr.com While this pathway is well-established, it likely does not represent the entirety of this compound's metabolic fate. The existence of alternative metabolic and degradation routes is a significant unanswered question.
Future research must focus on identifying and characterizing these pathways. It is plausible that in certain physiological states, pathological conditions, or specific organisms, this compound is shunted into other metabolic routes. For instance, studies involving metabolome-wide association have revealed correlations between gut microbes and this compound, suggesting that microbial enzymes may play a role in its biotransformation into compounds other than bilirubin, such as urobilin. researchgate.netasm.org Investigating these alternative pathways could reveal novel bioactive catabolites with unique functions. Key research questions include:
Are there enzymatic systems, other than biliverdin reductase, that metabolize this compound in mammalian cells?
How does the gut microbiome influence the degradation and transformation of this compound?
Do non-enzymatic degradation pathways for this compound exist under conditions of severe oxidative stress, and what are the resulting products?
Elucidating these pathways requires advanced techniques, including stable isotope tracing and high-resolution mass spectrometry, to follow the fate of this compound in complex biological systems. nih.govresearchgate.net
Deeper Understanding of HO-3 Isoform's Specific Roles in this compound Production
Heme oxygenase (HO) is the rate-limiting enzyme in heme degradation, catalyzing the conversion of heme to this compound, iron, and carbon monoxide. researchgate.netnih.gov Three isoforms have been described: the inducible HO-1, the constitutive HO-2, and the elusive HO-3. nih.govebi.ac.uk While HO-1 and HO-2 are extensively studied, the nature and function of HO-3 remain controversial and poorly understood. nih.gov
Some studies suggest HO-3 is catalytically inactive and may function in heme sensing, while other research indicates that in species like the rat, the HO-3 gene is a processed pseudogene derived from HO-2 transcripts, lacking a functional protein product. nih.govwikipedia.org This ambiguity presents a major gap in our knowledge.
Future investigations must resolve the controversy surrounding HO-3. A primary goal is to definitively determine if a functional HO-3 enzyme exists in humans and other mammals. If it does, its specific role in this compound production needs to be delineated. Research should address:
Does a functional HO-3 protein exist, and in which tissues is it expressed? nih.govwikipedia.org
If catalytically active, what are the kinetic properties of HO-3 in producing this compound compared to HO-1 and HO-2?
Could HO-3 have a regulatory, rather than catalytic, role in heme metabolism, perhaps by modulating the activity of HO-1 or HO-2?
Clarifying the status of HO-3 is critical for a complete picture of how this compound synthesis is regulated at the enzymatic level.
| Heme Oxygenase Isoform | General Function | Inducibility | Key Unanswered Questions Regarding HO-3 |
| HO-1 (HMOX1) | Primary inducible isoform; stress response. | Highly inducible by heme, oxidative stress, etc. ebi.ac.uk | - |
| HO-2 (HMOX2) | Constitutive isoform; physiological heme turnover, signaling. ebi.ac.uk | Generally non-inducible. ebi.ac.uk | - |
| HO-3 (HMOX3) | Disputed; potentially a pseudogene or heme-sensing protein. nih.govwikipedia.org | Unknown; considered catalytically inactive by many. wikipedia.org | Does a functional protein exist in humans? What is its catalytic or regulatory role, if any? |
Advanced Structural and Mechanistic Studies of this compound-Biomolecule Interactions
To exert its biological effects, this compound must interact with other biomolecules. Beyond its well-known interaction with biliverdin reductase, the structural basis for its other interactions remains largely unexplored. biolinscientific.com Understanding these interactions at an atomic level is crucial for explaining its antioxidant and signaling functions. ontosight.ainih.gov
The next frontier in this area is the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, to solve the structures of this compound in complex with various binding partners. nih.gov Such studies could reveal how it binds to transcription factors, ion channels, or other enzymes to modulate their activity. Key research objectives include:
Identifying novel protein binding partners for this compound.
Determining the three-dimensional structures of this compound-protein complexes.
Elucidating the molecular mechanisms (e.g., allosteric modulation, competitive inhibition) by which these interactions lead to a functional outcome. elifesciences.org
These structural insights will be invaluable for designing molecules that can mimic or block the effects of this compound for therapeutic purposes.
Exploration of this compound's Less Characterized Biological Functions and Signaling Modalities
The antioxidant and anti-inflammatory properties of the this compound/bilirubin axis are well-documented. ontosight.aigeneticsmr.com However, there is growing evidence that this compound has more nuanced and specific biological functions. It has been implicated in the modulation of complex signaling pathways, including NF-κB and MAPK, and plays a role in cellular protection against ferroptosis. ontosight.ainih.gove-century.us
Future research should aim to uncover these less-characterized functions. It is important to investigate whether this compound acts as a bona fide signaling molecule, potentially by activating specific receptors or acting as an allosteric modulator of key regulatory proteins. Unanswered questions in this domain are numerous:
Does this compound bind to and activate any cell surface or nuclear receptors?
How does it specifically modulate kinase or phosphatase activity in signaling cascades?
What is its precise role in regulated cell death pathways beyond its general antioxidant capacity?
Exploring these functions will move our understanding of this compound from that of a simple metabolic intermediate to a key regulatory molecule.
Identification of Specific Cell Types and Tissues where this compound Exerts Unique Functions
This compound and its generating enzymes are found in numerous tissues, including the liver, spleen, brain, placenta, and kidneys. immport.orgnih.govwikipedia.org While its protective effects in the cardiovascular and renal systems have been noted, it is highly likely that its function is context-dependent, varying significantly between different cell types and tissues. ontosight.ai
A key future direction is to map the unique functions of this compound in these specific environments. For example, its role in neurons, where HO-2 is abundant, may be vastly different from its role in the placenta. immport.orgnih.gov This requires a shift from systemic studies to tissue- and cell-type-specific investigations. Research efforts should be focused on:
Utilizing single-cell transcriptomics and proteomics to correlate this compound-metabolizing enzyme expression with specific cell functions.
Employing tissue-specific knockout or overexpression models to dissect its function in a particular organ.
Investigating the functional significance of this compound in tissues where its presence is known but its role is undefined, such as the prostate. immport.org
This approach will provide a more granular understanding of how this compound contributes to the physiology and pathophysiology of diverse organ systems. nih.govoregonstate.education
Integration of Multi-Omics Data to Map this compound's Systemic Roles
To fully comprehend the systemic role of this compound, an integrative approach is necessary. Multi-omics strategies—which combine genomics, transcriptomics, proteomics, and metabolomics—offer a powerful framework for building a holistic model of how this compound is integrated into the broader network of cellular processes. frontiersin.orgresearchgate.netnih.gov
By generating and integrating these large datasets, researchers can uncover previously unknown connections between this compound metabolism and other pathways, identify novel biomarkers for diseases involving heme metabolism, and understand how genetic variation impacts this compound levels and function. nih.gov Future research should prioritize:
Performing metabolomic profiling in conjunction with proteomic and transcriptomic analyses in response to stimuli that induce this compound production.
Using systems biology and computational modeling to construct predictive models of this compound flux and its downstream effects. uv.es
Integrating metagenomic data to better understand the interplay between host and microbial metabolism of this compound. researchgate.netasm.org
Such an integrative approach will be instrumental in translating basic discoveries about this compound into a comprehensive understanding of its importance for systemic health and disease.
Q & A
Q. What established analytical techniques are recommended for quantifying dehydrobilirubin in enzymatic assays?
this compound can be quantified using colorimetric assays based on bilirubin oxidase (BOD)-catalyzed reactions. Spectrophotometric detection at 440 nm is effective due to the compound’s absorption profile . High-performance liquid chromatography (HPLC) with UV-Vis detection is also reliable for separating this compound from complex biological matrices. Researchers should validate methods with triplicate measurements and calibration curves to ensure precision .
Q. How do the structural and functional properties of this compound differ from bilirubin in metabolic pathways?
this compound is an oxidized derivative of bilirubin, formed via BOD-mediated catalysis in the presence of oxygen. Structurally, it lacks the central methane bridge of bilirubin, altering its solubility and reactivity. Functionally, it serves as a terminal product in bilirubin degradation pathways, with implications for redox homeostasis studies. Comparative analyses using NMR and mass spectrometry are critical for structural elucidation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity of this compound with reactive oxygen species (ROS)?
Contradictory findings may arise from variations in pH, oxygen tension, or ROS concentrations. Researchers should:
- Conduct kinetic studies under controlled conditions (e.g., buffered systems at physiological pH 7.4) .
- Use electron paramagnetic resonance (EPR) to detect radical intermediates.
- Compare in vitro (e.g., cell-free assays) and in vivo (e.g., murine models) data to contextualize reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
